N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
“N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of compounds related to this molecule often involves sophisticated methods such as palladium-catalyzed cyclization processes or reactions with N-C-N dinucleophiles . Another method involves the use of aldol condensation and carboxamide formation .Molecular Structure Analysis
The molecular structure of similar compounds often reveals interesting features like hydrogen-bonded dimers and unique conformational characteristics. The 3D structure of related compounds can be viewed using specific software .Chemical Reactions Analysis
Chemical reactions involving compounds like this demonstrate their reactivity and potential for forming new bonds. For example, reactions with dinucleophiles have been employed to synthesize derivatives with significant yields .Physical And Chemical Properties Analysis
The physical properties of similar compounds, such as solubility and crystal structure, are crucial for understanding their behavior in different environments. The chemical properties, including reactivity and the potential to undergo various chemical transformations, highlight the functional versatility of these compounds.Scientific Research Applications
Nonlinear Optical Materials
The synthesis of QCC involves aldol condensation and carboxamide formation. Researchers have characterized QCC using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectroscopy . Notably, QCC exhibits third-order nonlinear optical (TNLO) properties when dissolved in polar solvents like DMSO, DMF, and ethanol. Key findings include:
These properties position QCC as a promising nonlinear optical (NLO) material for applications in photonics and optoelectronics.
Antifungal Activity
While not directly related to its optical properties, QCC’s structural features may contribute to other applications. For instance, a close analysis of QCC derivatives revealed antifungal activity against various fungal strains . Further investigations could explore its potential as an antifungal agent.
Dyeing Polyester Materials
QCC’s chemical structure makes it an interesting candidate for dyeing applications. Researchers have employed QCC derivatives as disperse dyes for polyester materials. The dyeing process, conducted at different temperatures, yielded valuable insights . Investigating its dyeing behavior and colorfastness could enhance textile applications.
Phenazine Synthesis
Phenazines are versatile compounds with diverse applications. Recent methodologies have facilitated N-arylation, making it feasible to synthesize QCC derivatives. However, challenges related to toxicity and yield remain. Further exploration of QCC’s role in phenazine synthesis could lead to safer and more efficient methods .
Building Blocks for Heterocyclic Derivatives
QCC’s molecular structure suggests potential as a building block for heterocyclic compounds. Researchers have utilized N,N-dimethyl enaminones (similar in structure to QCC) to create a broad range of heterocyclic and fused heterocyclic derivatives . Investigating QCC’s reactivity in this context could yield novel compounds.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to targetCyclin-dependent kinase 2 . This enzyme plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
Compounds with similar structures have been shown to interact with their targets throughhydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the conformation and activity of the target protein .
Biochemical Pathways
Given its potential target, it may be involved in the regulation of thecell cycle and apoptosis . Inhibition of Cyclin-dependent kinase 2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have goodsolubility and bioavailability . The compound’s pharmacokinetic properties can be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
Given its potential target, it may lead tocell cycle arrest and apoptosis in cancer cells . This could result in the inhibition of tumor growth and potentially lead to tumor regression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells . For example, the compound’s solubility and stability can be affected by the pH and temperature of the environment, which can in turn influence its bioavailability and efficacy .
properties
IUPAC Name |
N-[3-[3-[4-(dimethylamino)phenyl]-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-5-21(26)25-20(15-9-11-18(12-10-15)24(2)3)14-19(22-25)16-7-6-8-17(13-16)23-29(4,27)28/h6-13,20,23H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGRKHUFLTXLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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